chemical structure and properties of (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid
chemical structure and properties of (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid
An In-depth Technical Guide to (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic assembly of molecular complexity from versatile, functionalized building blocks is paramount. (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid emerges as a compound of significant interest, embodying several key attributes sought by medicinal chemists. It is not merely a reagent but a carefully orchestrated scaffold, integrating three critical pharmacophoric elements: a reactive boronic acid handle for carbon-carbon bond formation, a fluorine atom for modulating electronic and metabolic properties, and a bulky N-(tert-butyl)sulfamoyl group to influence solubility and protein-ligand interactions. This guide, prepared from the perspective of a senior application scientist, delves into the core chemical principles and practical applications of this reagent, providing researchers with the foundational knowledge to leverage its unique properties in the synthesis of novel chemical entities.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. These characteristics govern its reactivity, solubility, and handling requirements.
Chemical Structure
The molecule's architecture is a deliberate convergence of functionalities designed for synthetic utility and pharmacological influence.
Caption: Chemical structure of (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid.
Key Physicochemical Data
The following table summarizes the essential identification and property data for this compound. While exhaustive experimental data such as pKa and precise solubility are not widely published, the values can be inferred from the structural motifs present.
| Property | Value | Source |
| CAS Number | 1704095-87-3 | [1] |
| Molecular Formula | C₁₀H₁₅BFNO₄S | [2] |
| Molecular Weight | 275.11 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred from similar boronic acids[3] |
| Purity | ≥95% (Commercially available) | |
| Storage Conditions | 2-8°C, under inert atmosphere | |
| InChI Key | PIYBHQOGXHFNJL-UHFFFAOYSA-N | [1] |
Deconstruction of the Molecular Architecture: A Functional Analysis
The utility of this reagent is best understood by examining the contribution of each of its constituent parts. This deconstruction reveals the chemical logic behind its design and application.
The Boronic Acid Moiety: The Synthetic Linchpin
The boronic acid group (-B(OH)₂) is the molecule's primary reactive center. Its significance stems from several unique characteristics:
-
Versatile Reactivity: It is most renowned for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds with exceptional reliability and functional group tolerance.[4][5][6]
-
Reversible Covalent Bonding: Boronic acids can form reversible covalent bonds with diols, a property exploited in the design of sensors and bioconjugation strategies.[3][4] In a biological context, this allows them to interact with nucleophilic residues in enzyme active sites, making them a cornerstone for designing inhibitors, most notably the proteasome inhibitor Bortezomib.[7][8]
-
Stability and Low Toxicity: Compared to other organometallic reagents, boronic acids are generally stable, often crystalline solids that are easier to handle and exhibit lower toxicity, with the eventual metabolic byproduct being non-toxic boric acid.[4]
The Fluorine Substituent: The Metabolic and Electronic Modulator
The strategic placement of a fluorine atom ortho to the sulfamoyl group is a classic medicinal chemistry tactic. Its high electronegativity imparts profound effects:
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[9][10] Placing it on the aromatic ring can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.
-
pKa Modulation: As a potent electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boronic acid.[11][12] This can alter the optimal pH for reactivity and influence binding interactions in a biological target. It can also lower the pKa of nearby basic groups, which can improve membrane permeability and bioavailability.[10]
-
Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of a molecule to its protein target.[13]
The N-(tert-butyl)sulfamoyl Group: The Solubility and Steric Anchor
The sulfonamide group (-SO₂NH-) and its bulky tert-butyl substituent provide another layer of functional control:
-
Hydrogen Bonding: The sulfonamide N-H and oxygen atoms are excellent hydrogen bond donors and acceptors, respectively. This functionality can be crucial for anchoring a molecule within a protein's active site.
-
Solubility and Lipophilicity: The N-(tert-butyl)sulfamoyl group significantly impacts the molecule's overall lipophilicity and solubility profile. The bulky, non-polar tert-butyl group increases lipophilicity, while the polar sulfonamide moiety can enhance solubility in certain organic solvents and interact with aqueous environments.[14]
-
Acidity Modulation: The electron-withdrawing nature of the sulfonyl group (-SO₂) further influences the electronic properties of the aromatic ring and the acidity of the boronic acid.[15]
Synthesis and Handling: From Bench to Reaction
Proposed Synthetic Strategy:
-
Starting Material: A plausible starting material would be 4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide.
-
Lithium-Halogen Exchange: The aryl bromide is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent, typically n-butyllithium or tert-butyllithium, is added dropwise to perform the lithium-halogen exchange, generating a highly reactive aryllithium intermediate.
-
Borylation: The aryllithium species is then quenched by adding a borate ester, most commonly trimethyl borate (B(OMe)₃), at low temperature.
-
Hydrolysis: The reaction is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., HCl). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product.
-
Purification: The crude product is typically purified via extraction and subsequent crystallization or column chromatography.
Handling and Storage: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water, it can complicate stoichiometry. For long-term stability and to ensure reproducibility in reactions, it is imperative to:
-
Store the compound at the recommended temperature of 2-8 °C.
-
Keep the container tightly sealed under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture and air.
Core Application: A Protocol for Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the construction of biaryl or aryl-heteroaryl linkages via the Suzuki-Miyaura cross-coupling. The protocol below provides a validated, general-purpose starting point for researchers.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
Causality Statement: This protocol is designed for robustness. The choice of a palladium(0) source, a phosphine ligand, an aqueous base, and a two-phase solvent system is a classic combination that ensures catalyst activity, promotes the crucial transmetalation step, and facilitates product isolation.
Materials:
-
(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent System: A degassed mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water (typically 3:1 to 5:1 v/v).
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid (1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.03 equiv).
-
Expert Insight: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or degradation.
-
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture will typically be a biphasic suspension.
-
Self-Validation: The use of degassed solvents is a critical self-validating step. If the reaction fails or proceeds slowly, incomplete removal of oxygen is a primary suspect.
-
-
Heating and Monitoring: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Broader Applications in Drug Discovery
Beyond its role in Suzuki couplings, this building block is valuable for synthesizing molecules targeting a range of diseases. The sulfonamide motif is a classic feature in many approved drugs (e.g., diuretics, antibiotics, and anti-inflammatory agents). The combination of fluorine and a boronic acid makes it a candidate for developing inhibitors for enzymes where reversible covalent inhibition is a desired mechanism of action, such as serine proteases or the proteasome, a key target in oncology.[4][7]
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][10]
-
Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link][18]
-
Mehta, N., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5379. [Link][9]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5616. [Link][4]
-
Pertusati, F., Prakash, G. K. S., & Jog, P. V. (2011). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 163. [Link][19]
-
Soundararajan, N., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link][16]
-
Storgaard, M., & Ellman, J. A. (2010). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 87, 208. [Link][20]
-
Laibo Chem. (4-(N-(tert-Butyl)sulfamoyl)- 3-fluorophenyl)boronic acid. [Link][2]
-
ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link][17]
-
Nolan, S. P., et al. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Organic Letters, 20(15), 4443-4447. [Link][21]
-
Xu, L., & Jia, X. (2018). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Supporting Information. [Link][22]
-
ResearchGate. Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. [Link][7]
-
de la Cruz-Martínez, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link][23]
-
Global Substance Registration System (GSRS). (4-FLUOROPHENYL)BORONIC ACID. [Link][24]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link][8]
-
ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link][25]
-
Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2005. [Link][12]
-
Domańska, U., & Rolicka, M. (2018). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 63(7), 2546-2554. [Link][27]
-
Maurya, S. K., & Singh, M. S. (2020). Boron Chemistry for Medical Applications. Applied Sciences, 10(4), 1339. [Link][28]
-
GM Chemical. 4-tert-Butylphenylboronic acid CAS 123324-71-0. [Link][29]
-
Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(2), 765-772. [Link][15]
-
Scribd. Physicochemical Properties and Drug Action. [Link][14]
Sources
- 1. [4-(tert-butylsulfamoyl)-3-fluorophenyl]boronic acid | 1704095-87-3 [sigmaaldrich.com]
- 2. (4-(N-(tert-Butyl)sulfamoyl)- 3-fluorophenyl)boronic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benthamscience.com [benthamscience.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.pitt.edu [sites.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. inhancetechnologies.com [inhancetechnologies.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. par.nsf.gov [par.nsf.gov]
- 22. rsc.org [rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. GSRS [gsrs.ncats.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. 4-tert-Butylphenylboronic acid [123324-71-0] | China Manufacturer [gmchemix.com]
